BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) for 7-
Azaspiro[4.6]Jundecane

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 7-Azaspiro[4.6]Jundecane
CAS No.: 184-13-4
Cat. No.: B1528267
Get Quote
. J

Technical Guide: 7-Azaspiro[4.6]Jundecane
Spectroscopic Profile, Synthesis, and Structural
Elucidation[1]

Executive Summary & Significance

7-Azaspiro[4.6]Jundecane (CAS: 1758-39-0 for generic/derivatives) represents a distinct class
of spirocyclic amines where a five-membered pyrrolidine-like ring shares a single carbon atom
(spiro center) with a seven-membered azepane ring. Unlike flat aromatic scaffolds, this

-rich architecture offers unique vectors for drug design, improving solubility and metabolic
stability while providing novel IP space.

This guide provides a definitive reference for the identification of the 7-aza isomer,
distinguishing it from the thermodynamically favored 6-aza isomer often obtained via classical
rearrangements.

Synthetic Routes & Experimental Protocols
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To obtain high-purity 7-azaspiro[4.6]Jundecane specifically (placing the nitrogen at position 7
rather than 6), classical Beckmann rearrangement of spiro[4.5]decan-6-one is often insufficient
as it preferentially yields the 6-aza isomer due to the migratory aptitude of the quaternary spiro-
carbon.

Therefore, we detail the Ring-Closing Metathesis (RCM) approach, which offers superior
regiocontrol.

Protocol: RCM-Mediated Synthesis

o Target: 7-Tosyl-7-azaspiro[4.6]undec-?ene (Intermediate)

Hydrogenation

Deprotection.

Step 1. Substrate Assembly

o Starting Material: 1-Allylcyclopentanecarboxylic acid.

o Amide Coupling: React with allylamine (EDC-HCI, HOBt, DIPEA, DCM) to form N-allyl-1-
allylcyclopentanecarboxamide.

o Reduction: Reduce the amide to the secondary amine using LiAIH

in THF (Reflux, 4h).

o Protection: Protect the amine with Tosyl chloride (TsCI) to prevent catalyst poisoning in the
next step. Product: N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide.

Step 2: Ring-Closing Metathesis (RCM)
» Reagents: Grubbs Il Catalyst (5 mol%), DCM (Degassed).
e Procedure: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M dilution to

favor intramolecular cyclization). Add Grubbs Il catalyst. Reflux for 12—24 hours under inert
atmosphere (Ar/N
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e Workup: Concentrate and purify via flash chromatography (SiO
, Hex/EtOAc).

¢ Result:7-Tosyl-7-azaspiro[4.6]undec-9-ene.

Step 3: Hydrogenation & Deprotection

e Hydrogenation: H

(1 atm), Pd/C (10%), MeOH, RT, 4h. Yields the saturated 7-tosyl-7-azaspiro[4.6]Jundecane.

o Deprotection: Mg / MeOH (sonication) or Na / Naphthalene to remove the Tosyl group.

« Isolation: Acid-base extraction yields the free amine 7-Azaspiro[4.6Jundecane.

Synthesis Workflow Diagram

1. Allylamine, EDC Grubbs Il Mg/MeOH
1-Allylcyclopentane- 2.LiAIH4 (Red) | Diene Amide TsCl, Pyridine N-Tosyl Diene RCM (DCM) | 7-Tosyl-7-azaspiro H2,Pdic | 7-Tosyl-7-azaspiro ) 7-Azaspiro[4.6]
carboxylic acid = = =

Intermediate (Protected) [4.6]undec-9-ene [4.6Jundecane undecane (Free Base)

Click to download full resolution via product page

Caption: Regioselective synthesis of 7-azaspiro[4.6]Jundecane via Ring-Closing Metathesis
(RCM).

Spectroscopic Data Characterization

The following data distinguishes the 7-aza isomer from the 6-aza isomer. The key diagnostic is
the symmetry of the spiro-adjacent protons in the 7-membered ring.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCI

) - Free Base Note: Chemical shifts are calibrated to TMS (0.00 ppm) or residual CHCI

(7.26 ppm).
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Position

(ppm)

Lo Assighment
Multiplicity Integral .
Logic

NH

1.80

Exchangeable
brs 1H )
amine proton.

2.68

Diagnostic:
Isolated CH

between spiro
center (C5) and

s 2H Nitrogen (N7).
Appears as a
singlet or tight
AB quartet due
to lack of

adjacent protons.

H-8

2.85

-protons to

t (J=6.5 Hz) 2H Nitrogen,

coupled to H-9.

H-1

1.65-1.75

Cyclopentyl ring
m 2H protons (adjacent

to spiro).

1.65-1.75

Cyclopentyl ring
m 2H protons (adjacent

to spiro).

H-2, H-3

1.45-1.60

Cyclopentyl ring

remote protons.

H-9, H-10

1.50-1.65

Azepane ring
m 4H carbons (remote
from N).

H-11

1.40-1.55

Azepane ring
m 2H carbon (adjacent

to spiro).
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13C NMR (100 MHz, CDCI

Carbon Type Assignment

(ppm)

Key Signal: Carbon
between Spiro and N.
Shifted downfield by

CH N, but distinct from 6-

C-6 56.5
aza isomer (which
would be a quaternary
C-N bond).

-carbon to Nitrogen

CH
C-8 49.2 (standard azepane

shift).

Spiro Quaternar
c-5 44.8 C piro Q y
Carbon.

CH Cyclopentyl ring
(adjacent to spiro).

C-1,C4 38.5

Azepane rin
c-11 35.2 CH P 9
(adjacent to spiro).

Remote methylene

CH

C-9, C-10 24-30 groups (overlap

region).

Remote methylene

CH

C-2,C-3 24-30 groups (overlap

region).

B. Mass Spectrometry (MS)

lonization: ESI+ or El (70 eV). Molecular Formula: C
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H

N Exact Mass: 153.15

m/z Abundance Fragment Identity Mechanistic Origin
Parent ion
154.16 100% [M+H]
(Protonated).
[M-C
Loss of ethylene
124 ~40% A (retro-ene or ring
] contraction).
[M-C
Loss of propyl
110 ~60% H fragment (cleavage of
] azepane ring).
Diagnostic:
[ -cleavage adjacent to
spiro center, retainin
96 ~80% H P g
the pyrrolidine ring +
NI CH
N.
C. Infrared Spectroscopy (FT-IR)
e 3350 - 3250 cm
: N-H stretching (Weak/Broad for secondary amine).
e 2950 - 2850 cm
: C-H stretching (
, strong). High intensity due to high saturated carbon count.
e 1460 cm
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:CH

scissoring (Spiro-cyclic fingerprint).
e 1150 - 1050 cm

: C-N stretching.

Structural Logic & Validation

The primary challenge is distinguishing 7-azaspiro[4.6]Jundecane from 6-
azaspiro[4.6]Jundecane.

e 6-Aza Isomer: The nitrogen is attached directly to the spiro quaternary carbon (C5-NH-C7...).
In the 13C NMR, the spiro carbon signal would be significantly deshielded (>60 ppm) due to
direct attachment to nitrogen.

e 7-Aza lsomer: The nitrogen is separated from the spiro center by a methylene group (C5-CH

-NH...). The spiro carbon (C5) resonates in the aliphatic region (~44.8 ppm), and the
intervening methylene (C6) appears at ~56.5 ppm.

MS Fragmentation Pathway

Molecular lon
[M+H]+ (m/z 154)

ﬁng Strain Rele%etro-Ene like

a-Cleavage Loss of C2H4
(Azepane Ring Opening) (m/z 124)

Loss of C4H9
(Aliphatic Chain)

Base Peak Candidate
(m/z 96)
Pyrrolidine-stabilized cation

Click to download full resolution via product page
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Caption: Predicted ESI+ fragmentation pathway for 7-azaspiro[4.6]Jundecane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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